![molecular formula C14H14FN3O B7563336 N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide, also known as FPEMP, is a synthetic compound that has been widely used in scientific research. This compound has been of great interest to researchers due to its potential therapeutic applications in various medical conditions.
作用機序
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in cellular metabolism and energy homeostasis. This compound also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and animal models. This compound has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In animal models, this compound has been shown to improve cognitive function and memory by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing oxidative stress.
実験室実験の利点と制限
N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to target multiple signaling pathways in cells. However, this compound also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other medical conditions. Additionally, research could focus on developing this compound derivatives with improved efficacy and reduced toxicity.
合成法
N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide is synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with N-methylpyrazine-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylmorpholine (NMM) and trifluoroacetic anhydride (TFAA) to obtain this compound in high yield and purity.
科学的研究の応用
N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions such as cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory and anti-cancer properties by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10(11-3-5-12(15)6-4-11)18(2)14(19)13-9-16-7-8-17-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMIYMIEZTABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)
![1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)

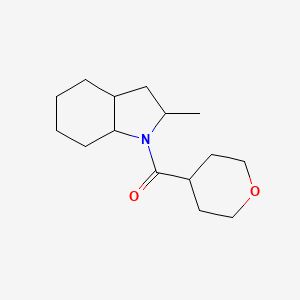
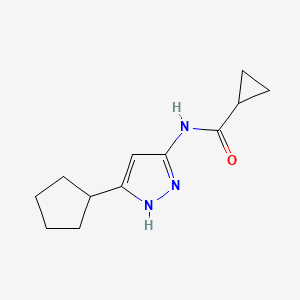
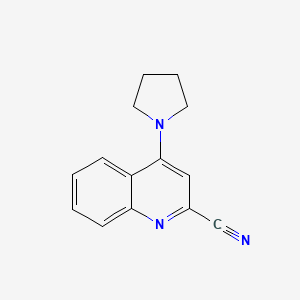
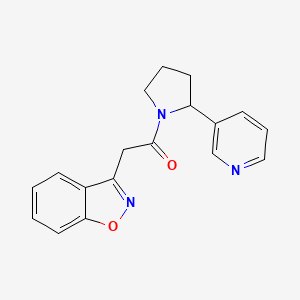
![[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)
![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
![1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
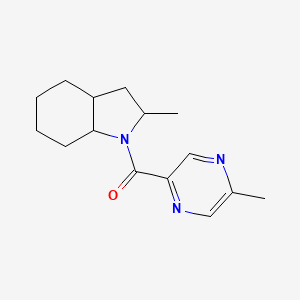
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)